

# Application Notes and Protocols: Recommended Dosage of ErSO for Preclinical Studies

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## Compound of Interest

Compound Name: ErSO

Cat. No.: B8199062

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These application notes provide a comprehensive overview of the recommended dosages and administration protocols for the novel anti-cancer compound **ErSO** and its potent derivative, **ErSO**-TFPy, in preclinical research. The provided information is intended to guide the design and execution of in vivo studies evaluating the efficacy of these compounds in various cancer models.

## Introduction

**ErSO** and its analogs are a promising new class of anti-cancer agents that function by inducing hyperactivation of the anticipatory Unfolded Protein Response ( $\alpha$ -UPR) in estrogen receptor-positive (ER $\alpha$ +) cancer cells, leading to rapid and selective tumor cell death.<sup>[1]</sup> Preclinical studies have demonstrated remarkable efficacy, including complete tumor regression in various animal models of breast cancer.<sup>[2][3]</sup> This document summarizes the key findings on dosing, administration, and experimental design from these foundational studies.

## Data Presentation: Recommended Dosages of ErSO and its Analogs

The following tables provide a summary of the dosages for **ErSO** and its more potent derivative, **ErSO**-TFPy, that have been reported in preclinical studies. These tables are

designed for easy comparison of dosages across different animal models, cancer types, and administration routes.

Table 1: Recommended Dosage of **ErSO** in Preclinical Studies

Animal Model	Cancer Model	Administration Route	Dosage Range	Dosing Schedule	Observed Outcome
Mouse (Nu/J)	Orthotopic MCF-7 xenograft	Oral (p.o.)	10 - 40 mg/kg	Daily	Tumor regression[2]
Mouse (Nu/J)	Orthotopic MCF-7 xenograft	Oral (p.o.), Intravenous (i.v.)	0.5 - 40 mg/kg	Once per week for 3 weeks	Dose-dependent tumor regression[2]
Mouse (NSG)	Orthotopic TYS-luc (T47D-Y537S) xenograft	Oral (p.o.)	40 mg/kg	Daily	Complete tumor regression[2]
Mouse	Metastatic ER $\alpha$ -mutant breast cancer	Intraperitoneal (i.p.), Oral (p.o.)	40 mg/kg	Daily for 14 days	Significant reduction in tumor burden[4]
Rat	N/A (Tolerability study)	Oral (p.o.)	>17.5 mg/kg (MTD)	Single dose	Maximum Tolerated Dose determination [5]
Dog (Beagle)	N/A (Tolerability study)	Oral (p.o.)	>150 mg/kg (Tolerated)	Single dose	Well-tolerated at high doses[5]

Table 2: Recommended Dosage of **ErSO**-TFPy in Preclinical Studies

Animal Model	Cancer Model	Administration Route	Dosage	Dosing Schedule	Observed Outcome
Mouse (Athymic Nude)	MCF-7 ESR1mut (D538G) xenograft	Intravenous (i.v.)	25 mg/kg, 50 mg/kg	Single dose	>80% decrease in tumor volume; complete regression at 50 mg/kg[6]
Mouse (Athymic Nude)	Large MCF-7 ESR1mut xenografts (~1500 mm <sup>3</sup> )	Intravenous (i.v.)	50 mg/kg	Single dose	>90% tumor regression[6]
Mouse (Athymic Nude)	ST941 PDX (ESR1mut, Y537S)	Intravenous (i.v.)	Not specified	Once or twice weekly for 4 weeks	Efficacious against drug-resistant PDX model[6]
Mouse (CD-1)	N/A (Tolerability study)	Intravenous (i.v.)	150 mg/kg (MTD)	Single dose	Maximum Tolerated Dose determination [6]
Rat (Sprague-Dawley)	N/A (Tolerability study)	Intravenous (i.v.)	>50 mg/kg (MTD)	Single dose	Maximum Tolerated Dose determination [6]
Dog (Beagle)	N/A (Tolerability study)	Intravenous (i.v.)	>5 mg/kg (Tolerated)	Single dose	Well-tolerated[6]

## Experimental Protocols

## Protocol 1: In Vivo Efficacy Study of ErSO in an Orthotopic Breast Cancer Xenograft Model

This protocol describes a typical in vivo efficacy study using an orthotopic xenograft model of human breast cancer in immunocompromised mice.

### 1. Cell Culture and Preparation:

- Culture ER $\alpha$ -positive human breast cancer cells (e.g., MCF-7, T47D) in appropriate media supplemented with fetal bovine serum and antibiotics.
- For bioluminescence imaging, transduce cells with a lentiviral vector expressing luciferase and select for stable expression.
- On the day of injection, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g.,  $1.5 \times 10^6$  cells/50  $\mu$ L). Keep cells on ice until injection.

### 2. Animal Model:

- Use female immunodeficient mice (e.g., athymic nude, NSG), 6-8 weeks old.
- If using estrogen-dependent cell lines like MCF-7, supplement mice with a slow-release 17 $\beta$ -estradiol pellet implanted subcutaneously.

### 3. Orthotopic Tumor Implantation:

- Anesthetize the mouse using isoflurane.
- Make a small incision in the skin over the fourth mammary fat pad.
- Gently inject 50  $\mu$ L of the cell suspension into the mammary fat pad.
- Close the incision with surgical clips or sutures.
- Monitor the animals for tumor growth by palpation or bioluminescence imaging.

### 4. Drug Formulation and Administration:

- Oral (p.o.) Administration: Formulate **ErSO** in a vehicle suitable for oral gavage, such as a solution containing DMSO, PEG300, and Tween-80. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Intravenous (i.v.) Administration: For **ErSO**-TFPy, a reported formulation is 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline.<sup>[6]</sup>

- Administer the appropriate dose based on the animal's body weight according to the desired dosing schedule (e.g., daily, weekly).

#### 5. Tumor Growth Monitoring and Endpoint Analysis:

- Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Bioluminescence Imaging (BLI):
- Anesthetize mice with isoflurane.
- Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[6]
- After approximately 10-15 minutes, image the mice using an in vivo imaging system (e.g., IVIS Spectrum).[3]
- Quantify the bioluminescent signal (photons/second) from the tumor region of interest.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

## Protocol 2: Patient-Derived Xenograft (PDX) Model for ErSO Efficacy Testing

This protocol outlines the use of patient-derived xenografts to evaluate **ErSO** efficacy in a more clinically relevant model.

#### 1. PDX Model Establishment:

- Obtain fresh tumor tissue from a patient with ER $\alpha$ + breast cancer under appropriate ethical guidelines.
- Implant small fragments of the tumor tissue (1-2 mm<sup>3</sup>) subcutaneously or orthotopically into the mammary fat pad of highly immunodeficient mice (e.g., NSG).
- Allow the tumors to grow to a suitable size for passaging.

#### 2. Expansion and Cohort Generation:

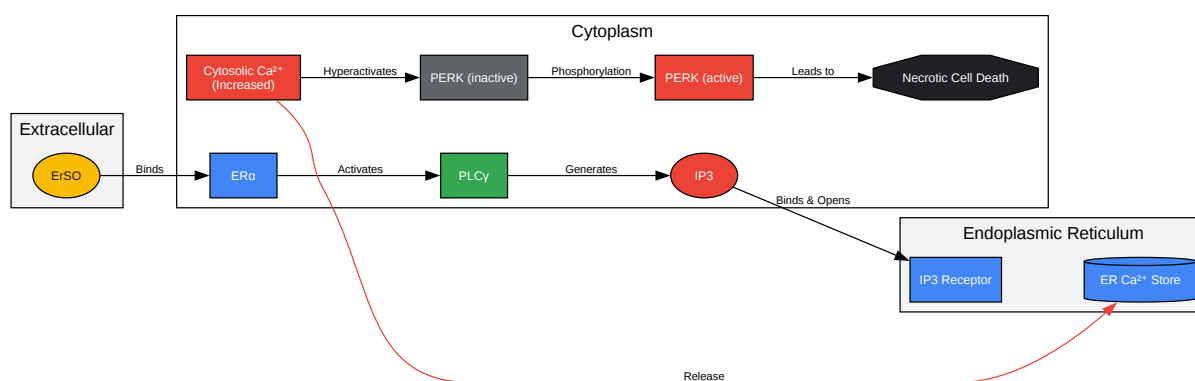
- Once the initial tumors reach approximately 1000-1500 mm<sup>3</sup>, excise them and fragment the tissue for serial passaging into new cohorts of mice.
- When tumors in the experimental cohorts reach a predetermined size (e.g., 150-200 mm<sup>3</sup>), randomize the animals into treatment and control groups.

#### 3. Drug Administration and Monitoring:

- Administer **ErSO** or **ErSO**-TFPy using the formulations and routes described in Protocol 1.
- Monitor tumor growth using caliper measurements.
- At the study endpoint, collect tumors for downstream analysis to assess treatment response.

## Mandatory Visualizations

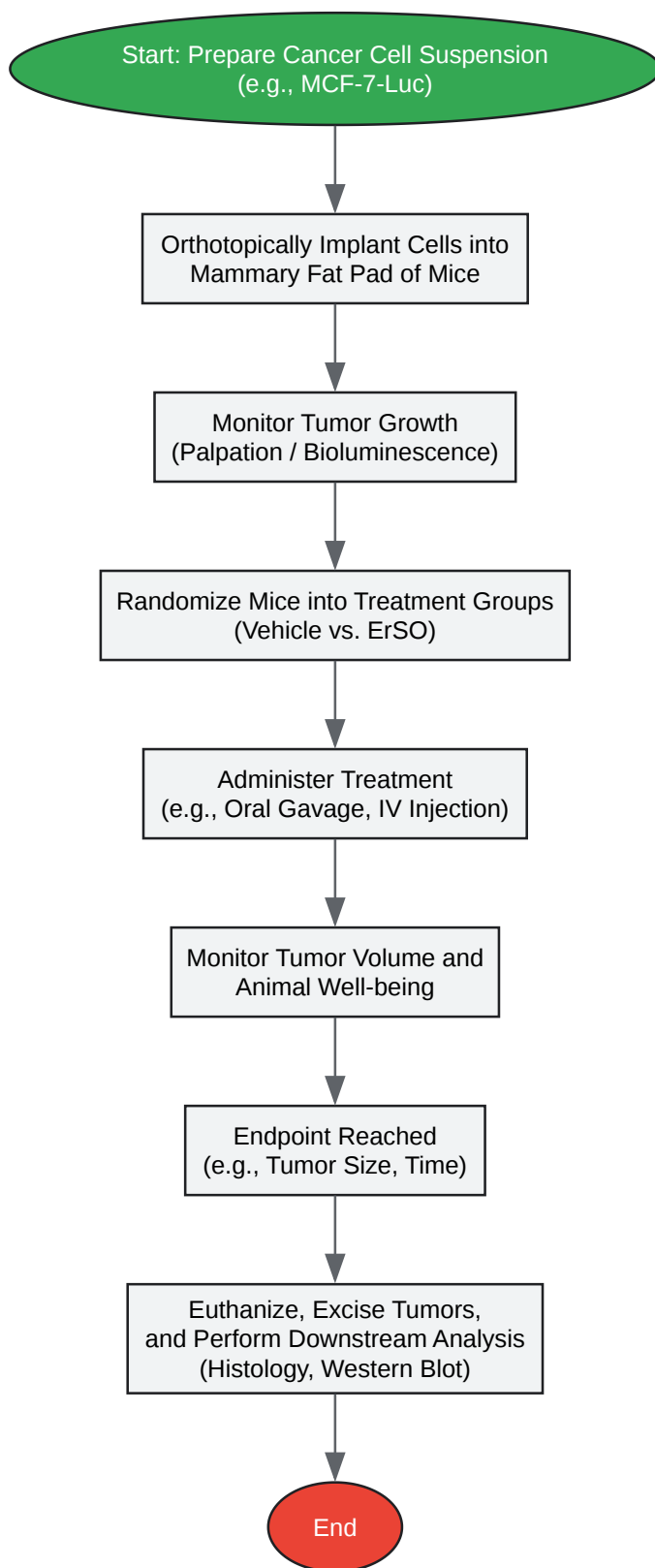
### Signaling Pathway Diagram



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Caption: **ErSO**-mediated hyperactivation of the  $\alpha$ -UPR pathway.

## Experimental Workflow Diagram



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